Molecular Weight and Boiling Point Elevation vs. Unbranched Parent Acids
The Henkel patent explicitly states that introducing a branch into a fatty acid chain increases molecular weight and boiling point while reducing volatility and melting point [1]. For 2‑benzyl‑2,4‑dimethylpentanoic acid (MW 220.31), the molecular weight is approximately 88 Da higher than that of unbranched pentanoic acid (MW 132.16) and ~56 Da higher than that of 2,4‑dimethylpentanoic acid without the benzyl group (MW 144.21) . Although the patent does not isolate boiling‑point data for this specific compound, the class‑level trend indicates that the benzyl‑ and methyl‑substituted derivative will be significantly less volatile than its linear or mono‑substituted congeners, which is critical for applications requiring high‑temperature stability or reduced evaporative loss during processing [1].
| Evidence Dimension | Molecular weight (MW) and associated volatility trend |
|---|---|
| Target Compound Data | MW = 220.31 g/mol (C₁₄H₂₀O₂) |
| Comparator Or Baseline | Pentanoic acid (MW = 132.16 g/mol); 2,4-Dimethylpentanoic acid (MW ≈ 144.21 g/mol, C₇H₁₂O₂); 2-Benzyl-4-methylpentanoic acid (MW ≈ 220.31 g/mol, C₁₄H₂₀O₂ – structural isomer) |
| Quantified Difference | MW increase of +88 Da vs. pentanoic acid; +76 Da vs. 2,4-dimethylpentanoic acid. Class‑level boiling‑point elevation and volatility reduction expected per US4833247 [1]. |
| Conditions | Theoretical comparison based on molecular formula; class‑level behaviour described in patent disclosure. |
Why This Matters
Higher molecular weight and lower volatility distinguish 2‑benzyl‑2,4‑dimethylpentanoic acid from lighter carboxylic acids in high‑temperature reactions, vacuum distillations, or formulations where evaporative loss must be minimized.
- [1] Henkel KGaA. US4833247A – Process for the production of 2-benzyl fatty acids. Col. 1, lines 31–39. View Source
